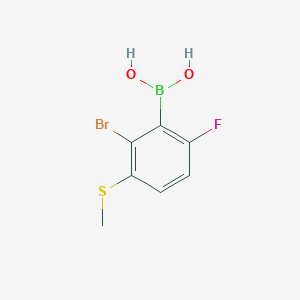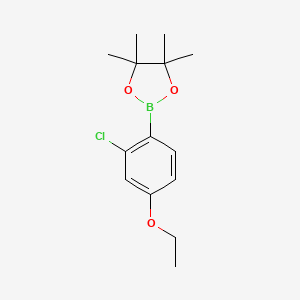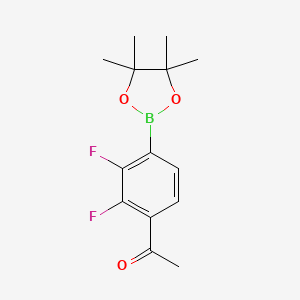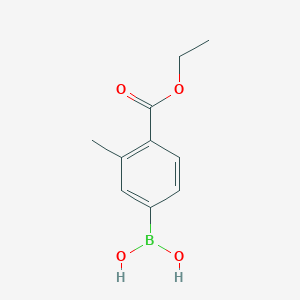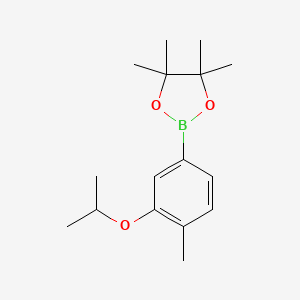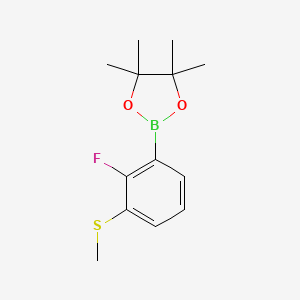
2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester” is a derivative of phenylboronic acid . Phenylboronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .
Synthesis Analysis
The synthesis of boronic esters like “this compound” often involves the use of diols for the protection of boronic acids . Protodeboronation of pinacol boronic esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C7H8BFO2S/c1-12-6-4-2-3-5 (7 (6)9)8 (10)11/h2-4,10-11H,1H3 . Chemical Reactions Analysis
Phenylboronic acids and their esters, including “this compound”, are known to undergo various chemical reactions. For instance, they can undergo protodeboronation, a process that has been utilized in a radical approach for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Physical And Chemical Properties Analysis
Phenylboronic acid and its esters, including “this compound”, have been found to have high solubility in ether and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbon .科学的研究の応用
2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester has a wide range of potential applications in scientific research. It has been used as a catalyst for the Suzuki-Miyaura coupling reaction, as a reagent for the synthesis of various organic compounds, and as a ligand for the preparation of metal complexes. Additionally, this compound has been used in the synthesis of drug compounds, the synthesis of polymers, and the preparation of various materials.
作用機序
Target of Action
Boronic acids and their esters, including phenylboronic pinacol esters, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Mode of Action
It is known that the hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Biochemical Pathways
Organoboron compounds, including boronic esters, are of significant utility in asymmetric synthesis . Their subsequent transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It is known that these compounds are only marginally stable in water . This could potentially impact their bioavailability.
Result of Action
Transformations of the boronic ester moiety into other functional groups can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers .
Action Environment
The action, efficacy, and stability of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction of some phenylboronic pinacol esters . The reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
実験室実験の利点と制限
2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester has a number of advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of experiments. Additionally, it is relatively stable, which means that it can be stored for long periods of time without degrading. However, this compound also has some limitations. It is relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic if inhaled or ingested, and should be handled with care.
将来の方向性
There are a number of potential future directions for 2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester. It could be used in the development of new drugs, as it has been found to have a wide range of biochemical and physiological effects. Additionally, it could be used in the synthesis of new materials, as its unique combination of chemical and physical properties makes it an attractive option for a variety of experiments. Finally, it could be used in the development of new catalysts, as it has been found to be an effective catalyst for the Suzuki-Miyaura coupling reaction.
合成法
2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester can be synthesized through a variety of methods, including the pinacol ester synthesis, the Suzuki-Miyaura coupling reaction, and the Ugi four-component reaction. The pinacol ester synthesis involves the reaction of 2-fluoro-3-(methylsulfanyl)phenylboronic acid with pinacol to form the ester. The Suzuki-Miyaura coupling reaction involves the reaction of 2-fluoro-3-(methylsulfanyl)phenylboronic acid with an aryl halide to form the ester. The Ugi four-component reaction involves the reaction of 2-fluoro-3-(methylsulfanyl)phenylboronic acid with aldehyde, amine, and isocyanide to form the ester.
Safety and Hazards
While specific safety and hazard information for “2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester” is not available, it’s important to note that boronic acids and their esters are only marginally stable in water and can be very reactive with carbohydrates . This reactivity may cause toxicity and inflammatory properties .
特性
IUPAC Name |
2-(2-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-7-6-8-10(18-5)11(9)15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMJBSVYMCCJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)SC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






